Target Engagement: KIF18A Inhibition vs. CAIX Inhibition
The primary evidence for this compound's differentiation lies in its target engagement profile. While structurally similar 3-(azepan-1-ylsulfonyl)-N-aryl benzamides are optimized for CAIX inhibition with an IC50 as low as 19 nM for the most potent analog (compound 26) [1], this specific compound is identified and claimed in patent literature primarily as a KIF18A inhibitor [2]. Its mechanism of action is through disrupting KIF18A's motor function, leading to a mitotic arrest phenotype that is distinct from the pH-regulation mechanism of CAIX inhibitors. This is a fundamental divergence in biological utility.
| Evidence Dimension | Primary Molecular Target |
|---|---|
| Target Compound Data | KIF18A (claimed in patent filings) [2] |
| Comparator Or Baseline | Comparator class: 3-(azepan-1-ylsulfonyl)-N-aryl benzamides, most potent analog Compound 26 (CAIX IC50 = 19 nM) [1] |
| Quantified Difference | Target switch from CAIX to KIF18A |
| Conditions | Patent analysis and comparative SAR |
Why This Matters
For procuring a KIF18A chemical probe, selecting a CAIX-optimized analog due to superficial structural similarity will result in a complete failure to engage the intended biological target.
- [1] Khanfar, M. A., et al. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Z. Naturforsch. C, 80(11-12), 763-767. View Source
- [2] Justia Patents. (2023). COMPOUNDS FOR INHIBITING KIF18A, US Patent Application 20230382889. View Source
